molecular formula C15H14O3 B095624 4-(Benzyloxy)-2-methylbenzoic acid CAS No. 17819-91-9

4-(Benzyloxy)-2-methylbenzoic acid

Cat. No.: B095624
CAS No.: 17819-91-9
M. Wt: 242.27 g/mol
InChI Key: GAKFWANCNDKESO-UHFFFAOYSA-N
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Description

Rolicyprine is a synthetic antidepressant known for its potent inhibition of monoamine oxidase in vivo. It is a pharmacologically active compound only after biotransformation, and its pharmacology is similar to that of tranylcypromine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rolicyprine can be synthesized through a reaction involving N-Boc-O-tosyl hydroxylamine or N-Boc-O-mesyl hydroxylamine in an organic solvent at temperatures between 0 to 20 degrees Celsius, under the action of N-methyl morpholine. The intermediate product, N-Boc-O-cyclopropylhydrazine, undergoes a deprotection reaction with an aqueous solution of hydrogen chloride to remove the Boc protecting group, resulting in cyclopropylhydrazine hydrochloride .

Industrial Production Methods: The method described above is suitable for industrial production due to its mild operation conditions, simplicity, and convenience. It also offers a good application prospect by reducing costs and improving yield .

Chemical Reactions Analysis

Types of Reactions: Rolicyprine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Rolicyprine has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its effects on monoamine oxidase and its potential role in neurotransmitter regulation.

    Medicine: Investigated for its antidepressant properties and potential therapeutic uses in treating mood disorders.

    Industry: Utilized in the production of other chemical compounds and pharmaceuticals

Mechanism of Action

Rolicyprine exerts its effects primarily by inhibiting monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression. The compound must be biotransformed to become pharmacologically active .

Comparison with Similar Compounds

    Tranylcypromine: Another monoamine oxidase inhibitor with similar pharmacological effects.

    Phenelzine: A non-selective monoamine oxidase inhibitor used to treat depression and anxiety disorders.

    Isocarboxazid: Another monoamine oxidase inhibitor with antidepressant properties.

Uniqueness: Rolicyprine’s uniqueness lies in its requirement for biotransformation to become active, which differentiates it from other monoamine oxidase inhibitors. This characteristic may influence its pharmacokinetics and pharmacodynamics, potentially offering distinct therapeutic benefits .

Properties

IUPAC Name

2-methyl-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKFWANCNDKESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611292
Record name 4-(Benzyloxy)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17819-91-9
Record name 4-(Benzyloxy)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-benzyloxy-2-methylbenzaldehyde (20 g) in 1,4-dioxane (300 mL) was mixed with sodium dihydrogen phosphate (42.4 g) and sulfamic acid (13.7 g) and, while cooling, a solution of sodium chlorite (11.2 g) in water (200 mL) was added in such a way that the temperature did not rise above 10° C. After 20 minutes, sodium sulfite (14.5 g) was added, and the mixture was stirred at 10° C. for a further 15 minutes. The reaction mixture was acidified with hydrochloric acid and extracted with ethyl acetate. The organic phase was dried over magnesium sulfate and concentrated.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
42.4 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
14.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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